molecular formula C23H20N2 B1218914 N-Cyclohexyl-N'-(1-pyrenyl)carbodiimide CAS No. 98540-87-5

N-Cyclohexyl-N'-(1-pyrenyl)carbodiimide

Cat. No.: B1218914
CAS No.: 98540-87-5
M. Wt: 324.4 g/mol
InChI Key: GSJAHPSIMGWTCS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) is a water-soluble carbodiimide reagent widely used in biochemical and RNA structure probing applications. CMC facilitates covalent crosslinking between carboxyl and amine groups, making it a critical tool in peptide synthesis, affinity chromatography, and RNA modification studies . Its unique structure, featuring a cyclohexyl group and a morpholinoethyl moiety, enhances solubility in aqueous environments compared to traditional carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) .

CMC is particularly notable for its role in RNA pseudouridine (Ψ) detection. It selectively modifies Ψ at the N3 position, forming a stable adduct that blocks reverse transcription (RT) at the site of modification. This property underpins methods like Pseudo-seq and CMCT-based sequencing, enabling genome-wide mapping of Ψ with single-nucleotide resolution .

Properties

CAS No.

98540-87-5

Molecular Formula

C23H20N2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C23H20N2/c1-2-7-19(8-3-1)24-15-25-21-14-12-18-10-9-16-5-4-6-17-11-13-20(21)23(18)22(16)17/h4-6,9-14,19H,1-3,7-8H2

InChI Key

GSJAHPSIMGWTCS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Canonical SMILES

C1CCC(CC1)N=C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Other CAS No.

98540-87-5

Synonyms

N-cyclohexyl-N'-(1-pyrenyl)carbodiimide
N-NCP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbodiimide Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between CMC and other carbodiimides:

Compound Structure Solubility Primary Applications Reactivity Profile
CMC Cyclohexyl + morpholinoethyl + tosylate counterion Water-soluble RNA Ψ detection, peptide synthesis, gas-phase ion/ion reactions Selective for carboxylic acids (gas phase) and Ψ (solution phase)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) Ethyl + dimethylaminopropyl Water-soluble Crosslinking carboxyl-amine groups (e.g., antibody conjugation, surface immobilization) Activates carboxyl groups for amide bond formation; hydrolyzes rapidly in water
DCC (N,N'-dicyclohexylcarbodiimide) Two cyclohexyl groups Organic solvents Organic synthesis (e.g., peptide coupling, esterification) Forms insoluble urea byproduct; requires anhydrous conditions
DIC (N,N'-diisopropylcarbodiimide) Two isopropyl groups Organic solvents Solid-phase peptide synthesis (SPPS) Improved solubility of urea byproduct in dichloromethane

Reactivity and Selectivity

  • CMC vs. EDC: CMC and EDC are both water-soluble, but CMC exhibits unique specificity in RNA modification. EDC is primarily used for carboxyl-amine crosslinking in solution (e.g., immunoassays), while CMC’s tosylate counterion enhances stability in RNA probing . In gas-phase ion/ion reactions, CMC selectively labels carboxylic acids without requiring protonation, a limitation in solution-phase EDC reactions .
  • CMC vs. DCC :

    • DCC is insoluble in water and requires organic solvents, limiting its utility in biological systems. CMC’s aqueous compatibility enables in vivo RNA structure probing .
    • DCC forms dicyclohexylurea, a precipitate that complicates purification, whereas CMC-derived byproducts remain soluble .
  • CMC vs. CMCT :

    • CMCT (a CMC derivative) is specifically optimized for RNA Ψ mapping. It stabilizes Ψ adducts under alkaline conditions, unlike other carbodiimides .

Efficiency in Specific Reactions

  • Esterification :
    CMC is less efficient than DCC or EDCI in ester bond formation, as shown in synthetic studies of pyridomycin derivatives .
  • RNA Modification :
    CMC outperforms EDC and DCC in Ψ detection due to its selective reactivity and stability. For example, Pseudo-seq achieves >90% accuracy in Ψ identification using CMC .

Limitations

  • Sequence Bias : CMC-Ψ adducts exhibit variable reverse transcription stops depending on RNA sequence context, leading to moderate overlap between studies .

Data Table: Comparative Performance in RNA Modification

Parameter CMC EDC DCC
Ψ Detection Sensitivity High (single-nucleotide resolution) Not applicable Not applicable
Reaction Time 4–24 hours Minutes (hydrolysis-limited) Hours (anhydrous conditions)
Byproduct Solubility High (water-soluble) High (water-soluble) Low (precipitates)

Notes on Discrepancies and Limitations

Future work should explore synthetic routes and applications of pyrenyl-modified carbodiimides for comparative analysis.

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